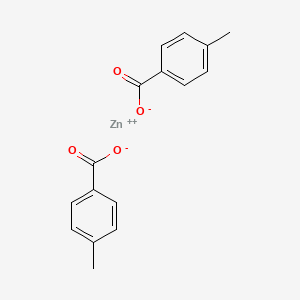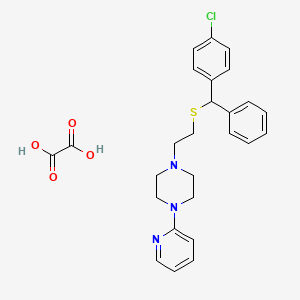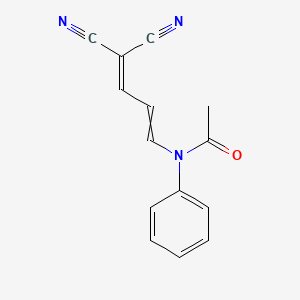
N-Methyl-2,4,6-trinitro-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2,4,6-trinitro-N-phenylaniline is a chemical compound with the molecular formula C13H10N4O6 It is known for its distinctive structure, which includes a phenyl group attached to a nitrogen atom that is also bonded to a methyl group and three nitro groups at the 2, 4, and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitro-N-phenylaniline typically involves nitration reactions. One common method is the nitration of N-methyl aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production of this compound.
化学反応の分析
Types of Reactions
N-Methyl-2,4,6-trinitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Under certain conditions, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major products are N-methyl-2,4,6-triamino-N-phenylaniline.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products can include nitroso or nitro derivatives, depending on the reaction conditions.
科学的研究の応用
N-Methyl-2,4,6-trinitro-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-2,4,6-trinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups play a crucial role in its biological activity. For instance, in cancer cells, the compound can induce apoptosis by increasing the ratio of Bax/Bcl-2 expression, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular signaling pathways that regulate cell proliferation and survival.
類似化合物との比較
Similar Compounds
N-Methyl-2,4,6-trinitroaniline: Similar in structure but lacks the phenyl group.
2,4,6-Trinitroaniline: Similar but without the methyl group.
N-Methylpicramide: Another related compound with similar nitro group arrangements.
Uniqueness
N-Methyl-2,4,6-trinitro-N-phenylaniline is unique due to the presence of both a phenyl group and a methyl group attached to the nitrogen atom, along with three nitro groups on the benzene ring
特性
CAS番号 |
56042-31-0 |
|---|---|
分子式 |
C13H10N4O6 |
分子量 |
318.24 g/mol |
IUPAC名 |
N-methyl-2,4,6-trinitro-N-phenylaniline |
InChI |
InChI=1S/C13H10N4O6/c1-14(9-5-3-2-4-6-9)13-11(16(20)21)7-10(15(18)19)8-12(13)17(22)23/h2-8H,1H3 |
InChIキー |
QNMFHVHLGOZVAH-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)






![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)



